N-(3-bromophenyl)-3,4-dimethoxybenzenesulfonamide
Overview
Description
The compound “N-(3-bromophenyl)-3,4-dimethoxybenzenesulfonamide” is likely to be an organic compound containing a sulfonamide group. Sulfonamides are a significant class of compounds used in several areas such as medicine and materials .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, sulfonamides like “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” are typically synthesized by an amidation reaction .Molecular Structure Analysis
The molecular structure of similar compounds is usually confirmed by techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . X-ray diffraction is also used to analyze the single crystal of the compound .Chemical Reactions Analysis
The chemical reactions involving sulfonamides can be quite diverse. For instance, sulfonamides can participate in reactions with amines, alcohols, and other nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods such as Density Functional Theory (DFT). These methods can provide insights into the molecule’s electrostatic potential, frontier molecular orbital, and other properties .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in bacterial cell wall synthesis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well-distributed throughout the body .
Result of Action
Similar compounds have been known to inhibit the growth of bacteria by interfering with cell wall synthesis .
Action Environment
The action, efficacy, and stability of N-(3-bromophenyl)-3,4-dimethoxybenzenesulfonamide can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds.
Properties
IUPAC Name |
N-(3-bromophenyl)-3,4-dimethoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S/c1-19-13-7-6-12(9-14(13)20-2)21(17,18)16-11-5-3-4-10(15)8-11/h3-9,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKIJXBAMLGTQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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